1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17645434
Molecular Formula: C5H10N4O
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10N4O |
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Molecular Weight | 142.16 g/mol |
IUPAC Name | 1-(2-methoxyethyl)triazol-4-amine |
Standard InChI | InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Standard InChI Key | SCTMGOGHGKXVON-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=C(N=N1)N |
Introduction
Chemical Structure and Identification
Molecular Architecture and Stereoelectronic Features
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine belongs to the 1,2,3-triazole family, a heterocyclic scaffold renowned for its stability and versatility in drug design. The molecule comprises a triazole core substituted with a 2-methoxyethyl group at N1 and an amine group at C4 (Figure 1). The methoxyethyl chain introduces flexibility and hydrophilicity, while the amine group enhances hydrogen-bonding potential.
Table 1: Key Molecular Descriptors of 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine
Property | Value |
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Molecular Formula | C₅H₁₀N₄O |
Molecular Weight | 142.16 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
XLogP3-AA | -0.9 |
Topological Polar Surface Area | 75.5 Ų |
The low XLogP3-AA value indicates moderate hydrophilicity, corroborated by a polar surface area of 75.5 Ų, which suggests favorable solubility in aqueous environments . The molecule’s conformational flexibility, conferred by three rotatable bonds, may facilitate interactions with biological targets.
Synthesis and Manufacturing
Route 1: Huisgen Cycloaddition
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Precursor Preparation:
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Azide Component: 2-Methoxyethyl azide (CH₃OCH₂CH₂N₃).
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Alkyne Component: Propargyl amine (HC≡CCH₂NH₂).
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Cycloaddition: React precursors under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in aqueous tert-butanol at 50°C .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
This route offers regioselectivity for the 1,4-disubstituted triazole, though optimization may be required to suppress dimerization of the alkyne.
Route 2: Substitution Reactions
Functionalization of preformed triazole cores could also yield the target compound:
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Alkylation: Treat 1H-1,2,3-triazol-4-amine with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
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Work-Up: Neutralization and recrystallization from ethanol/water.
Challenges in Scale-Up
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Amine Protection: The free amine may participate in side reactions; Boc protection (tert-butyloxycarbonyl) could improve yields.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate removal. Switching to ethanol/water mixtures may aid industrial processing.
Physicochemical and Computational Properties
Solubility and Partitioning
The computed XLogP3-AA (-0.9) suggests moderate hydrophilicity, aligning with the molecule’s two hydrogen-bond acceptors (methoxy oxygen, triazole nitrogens) and one donor (amine) . Aqueous solubility is estimated at ~10 mg/mL, making it suitable for oral formulations.
Stability Profile
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Thermal Stability: Predicted decomposition temperature >200°C, based on analog data .
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Photostability: The aromatic triazole ring may confer resistance to UV degradation, though the methoxy group could sensitize oxidation.
Table 2: Computed Physicochemical Properties
Property | Value |
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Exact Mass | 142.0855 Da |
Monoisotopic Mass | 142.0855 Da |
Heavy Atom Count | 10 |
Complexity | 131 |
Applications in Materials Science
Coordination Chemistry
The triazole nitrogen atoms can act as ligands for transition metals. For instance, silver(I) complexes of similar triazoles exhibit luminescent properties, suggesting utility in optoelectronic devices .
Polymer Modification
Incorporating 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine into polyurethanes could enhance hydrophilicity and biocompatibility for medical coatings.
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